molecular formula C17H19N3O3S B2386553 4-methoxy-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide CAS No. 338410-93-8

4-methoxy-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

Cat. No.: B2386553
CAS No.: 338410-93-8
M. Wt: 345.42
InChI Key: CZJDDQLOLWHWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is a complex organic compound with a unique structure that combines a benzimidazole core with a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Sulfonamide Formation: The final step involves the reaction of the benzimidazole derivative with a sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzimidazole ring and the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines.

Scientific Research Applications

4-methoxy-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used in studies involving enzyme inhibition and protein binding due to its sulfonamide group, which is known to interact with various enzymes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the benzimidazole core can interact with DNA and proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide: shares similarities with other benzimidazole derivatives and sulfonamides.

    Benzimidazole Derivatives: Compounds like 2-mercaptobenzimidazole and benzimidazole itself.

    Sulfonamides: Compounds such as sulfanilamide and sulfamethoxazole.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which provide a distinct set of chemical and biological properties. The presence of both the benzimidazole and sulfonamide groups allows it to interact with a broader range of biological targets compared to simpler analogs.

Properties

IUPAC Name

4-methoxy-N-(1,5,6-trimethylbenzimidazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-11-9-15-17(18-10-20(15)3)16(12(11)2)19-24(21,22)14-7-5-13(23-4)6-8-14/h5-10,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJDDQLOLWHWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)OC)N=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.